3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic Acid
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Overview
Description
3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C15H10F2O3 It is characterized by the presence of a phenyl group substituted with a difluorophenoxy group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid typically involves the reaction of 3,5-difluorophenol with 2-bromophenylprop-2-enoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce propanoic acid derivatives. Substitution reactions can lead to a variety of substituted phenylprop-2-enoic acids.
Scientific Research Applications
3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The difluorophenoxy group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The prop-2-enoic acid moiety can participate in covalent bonding with target proteins, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-[2-(3,4-difluorophenoxy)phenyl]prop-2-enoic acid: Similar structure but with different fluorine substitution pattern.
3-phenyl-2-sulfanyl-prop-2-enoic acid: Contains a sulfanyl group instead of a difluorophenoxy group.
3-(3,5-Difluorophenyl)propionic acid: Lacks the prop-2-enoic acid moiety.
Uniqueness
3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both difluorophenoxy and prop-2-enoic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H10F2O3 |
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Molecular Weight |
276.23 g/mol |
IUPAC Name |
3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H10F2O3/c16-11-7-12(17)9-13(8-11)20-14-4-2-1-3-10(14)5-6-15(18)19/h1-9H,(H,18,19) |
InChI Key |
YYTZSEVRYLWYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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